2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one
CAS No.:
Cat. No.: VC14766333
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O3 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1-one |
| Standard InChI | InChI=1S/C17H23N3O3/c1-22-14-8-7-13-11-18-20(17(21)15(13)16(14)23-2)12-19-9-5-3-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3 |
| Standard InChI Key | AOJZHUILKVUFHF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCCCCC3)OC |
Introduction
2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one is a synthetic organic compound belonging to the class of phthalazinones. It features a unique structure that includes an azepane ring and two methoxy groups attached to a phthalazinone core. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, antiviral, and anticancer properties. It serves as a versatile building block for synthesizing more complex heterocyclic compounds and is being investigated for therapeutic applications in neurological disorders and cancer treatment.
Synthesis and Chemical Reactions
The synthesis of 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one typically involves several key steps, primarily the cyclization of phthalic anhydride with hydrazine derivatives, followed by specific substitutions to introduce the azepane and methoxy groups. The reaction conditions must be carefully controlled to optimize yields and minimize by-products. Common solvents used include dimethylformamide or dimethyl sulfoxide, with temperatures ranging from room temperature to reflux conditions depending on the specific step in the synthesis.
This compound can undergo various chemical reactions, including deprotonation with bases like sodium hydride and oxidation processes using oxidizing agents such as potassium permanganate.
Biological Activities and Potential Applications
2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one exhibits potential biological activities that may include antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with specific molecular targets within biological systems, potentially leading to therapeutic effects. Research on this compound is essential for understanding its pharmacological potential, particularly in neurological disorders and cancer treatment.
Comparison with Analogous Compounds
Several compounds share structural similarities with 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(piperidin-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one | Contains piperidine instead of azepane | Different steric properties due to piperidine ring |
| 2-(morpholin-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one | Features morpholine moiety | Morpholine ring introduces additional electronic characteristics |
| 2-(pyrrolidin-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one | Incorporates pyrrolidine instead of azepane | Smaller ring size alters steric effects compared to azepane |
The uniqueness of 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one lies in its azepane moiety, which contributes distinct steric and electronic properties that differentiate it from its analogs, potentially influencing its biological activity and therapeutic applications.
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